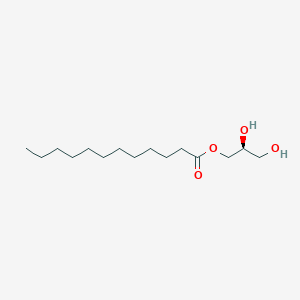

1-Dodecanoyl-sn-glycerol

Descripción

Contextualization within Glycerolipid Classification Systems

1-Dodecanoyl-sn-glycerol is systematically classified within the broad category of glycerolipids. nih.gov Specifically, it falls under the main class of monoradylglycerols and the subclass of monoacylglycerols. smolecule.com The defining characteristic of this molecule is a glycerol (B35011) backbone esterified at the sn-1 position with dodecanoic acid (also known as lauric acid), a 12-carbon saturated fatty acid. nih.gov The "sn" designation refers to the stereospecific numbering of the glycerol backbone, indicating the specific stereoisomer. omu.edu.tr This precise structural arrangement distinguishes it from other monoacylglycerols with different fatty acid chains or esterification at other positions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [(2S)-2,3-dihydroxypropyl] dodecanoate (B1226587) nih.gov |

| Molecular Formula | C15H30O4 nih.gov |

| Molecular Weight | 274.40 g/mol nih.gov |

| Synonyms | 1-lauroyl-sn-glycerol, (2S)-2,3-dihydroxypropyl laurate nih.gov |

| Lipid Classification | Lipids -> Glycerolipids [GL] -> Monoradylglycerols [GL01] -> Monoacylglycerols [GL0101] nih.gov |

This table provides a summary of the key identifiers and properties of this compound.

Significance in Cellular Lipid Metabolism Research

The significance of this compound in research stems from its role as a monoacylglycerol, a class of lipids that are key intermediates and signaling molecules in various metabolic pathways. Monoacylglycerols are products of the breakdown of triacylglycerols and phospholipids (B1166683) and can be further metabolized to generate other important lipids or release free fatty acids for energy.

Research indicates that this compound can be produced from its corresponding lysophosphatidylcholine (B164491), 1-dodecanoyl-sn-glycero-3-phosphocholine (B1207832), through the action of enzymes like glycerophosphocholine choline (B1196258) phosphodiesterase. uniprot.orguniprot.org This enzymatic conversion highlights its participation in the glycerophospholipid metabolism pathway. umaryland.edu

Furthermore, its phosphorylated form, this compound 3-phosphate (LPA 12:0), is recognized as a lysophosphatidic acid. hmdb.ca Lysophosphatidic acids are crucial signaling molecules that can influence a wide range of cellular processes. The conversion of lysophosphatidic acid to phosphatidic acid is a critical step in the synthesis of both phospholipids and triglycerides, carried out by 1-acylglycerol-3-phosphate-O-acyltransferases (AGPATs). nih.gov The study of specific monoacylglycerols like this compound and their phosphorylated derivatives helps to elucidate the substrate specificity and regulatory mechanisms of such key enzymes in lipid synthesis. rhea-db.orgrhea-db.org

The use of structurally defined monoacylglycerols, including this compound, is essential in biochemical assays to characterize the activity and substrate preferences of enzymes involved in lipid metabolism. nih.gov By providing a specific molecular species, researchers can gain precise insights into the enzymatic processes that govern the balance of different lipid molecules within the cell.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C15H30O4 |

|---|---|

Peso molecular |

274.4 g/mol |

Nombre IUPAC |

[(2S)-2,3-dihydroxypropyl] dodecanoate |

InChI |

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,16-17H,2-13H2,1H3/t14-/m0/s1 |

Clave InChI |

ARIWANIATODDMH-AWEZNQCLSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(CO)O |

SMILES isomérico |

CCCCCCCCCCCC(=O)OC[C@H](CO)O |

SMILES canónico |

CCCCCCCCCCCC(=O)OCC(CO)O |

Origen del producto |

United States |

Catabolic Pathways and Enzymatic Hydrolysis of 1 Dodecanoyl Sn Glycerol

Glycerophosphocholine Cholinephosphodiesterase (ENPP6) Activity on Related Lysophospholipids

Ectonucleotide pyrophosphatase/phosphodiesterase 6 (ENPP6) is a choline-specific glycerophosphodiesterase. reactome.orguniprot.orggenecards.org This enzyme plays a role in supplying choline (B1196258) to cells by hydrolyzing glycerophosphocholine (GPC) and lysophosphatidylcholine (B164491) (LPC). reactome.orguniprot.orggenecards.org Research indicates that ENPP6 exhibits a preference for LPCs containing short-chain (like lauric acid, 12:0) or polyunsaturated fatty acids. reactome.orggenecards.orguniprot.org

A key reaction involving a related lysophospholipid is the hydrolysis of 1-dodecanoyl-sn-glycero-3-phosphocholine (B1207832) by ENPP6. This enzymatic action cleaves the phosphocholine (B91661) headgroup from the lysophospholipid, yielding 1-dodecanoyl-sn-glycerol and phosphocholine. reactome.orguniprot.orggenecards.orguniprot.org This reaction demonstrates a pathway for the formation of this compound from a more complex precursor.

Table 1: ENPP6-Mediated Hydrolysis

| Substrate | Enzyme | Products |

|---|

Phospholipase-Mediated Degradation of Diacylglycerols and Related Lipids

The degradation of glycerolipids, including monoacylglycerols like this compound, is carried out by a class of enzymes known as lipases. jmbfs.org Specifically, monoacylglycerol lipases (MAGLs) are responsible for the hydrolysis of monoacylglycerols. nih.govmdpi.com These enzymes cleave the ester bond linking the fatty acid to the glycerol (B35011) backbone. jmbfs.orgmdpi.com

In the context of this compound, the enzyme monoacylglycerol lipase (B570770) ABHD6 has been shown to catalyze its hydrolysis. uniprot.org This reaction breaks down 1-dodecanoylglycerol into its constituent parts: dodecanoate (B1226587) (the ionized form of lauric acid) and glycerol. uniprot.org This is the primary catabolic step for this monoacylglycerol.

Table 2: Lipase-Mediated Hydrolysis of this compound

| Substrate | Enzyme | Products |

|---|

Downstream Metabolites and Their Metabolic Fates

Following the hydrolysis of this compound, its two breakdown products, lauric acid and glycerol, enter separate metabolic pathways to be used for energy or biosynthesis.

Metabolic Fate of Lauric Acid (Dodecanoate): Lauric acid, a 12-carbon medium-chain fatty acid, is primarily metabolized in the liver. nih.gov Unlike long-chain fatty acids, it can enter the mitochondria directly without the need for the carnitine shuttle system, facilitating its rapid catabolism. frontiersin.org The primary metabolic fate of lauric acid is β-oxidation. xiahepublishing.comnih.gov

β-Oxidation: Through a series of enzymatic reactions in the mitochondria, lauric acid is broken down into acetyl-CoA. nih.gov

Energy Production: The generated acetyl-CoA enters the citric acid cycle to produce ATP, the main energy currency of the cell. nih.gov

Ketogenesis: Under certain metabolic conditions, the acetyl-CoA can be converted into ketone bodies, which serve as an alternative energy source for tissues like the brain and heart. nih.gov

Elongation: Lauric acid can also be elongated into longer-chain fatty acids, such as myristic acid, which can then be used for processes like protein acylation. nih.gov

Metabolic Fate of Glycerol: The glycerol backbone released from the hydrolysis of this compound is transported to the liver for further metabolism. libretexts.orgwikipedia.org

Phosphorylation and Oxidation: In the liver, glycerol is first phosphorylated by glycerol kinase to form glycerol-3-phosphate. libretexts.orgwikipedia.org This is then oxidized by glycerol-3-phosphate dehydrogenase to produce dihydroxyacetone phosphate (B84403) (DHAP). libretexts.orglibretexts.org

Glycolysis: DHAP is a key intermediate in the glycolytic pathway. libretexts.orgwikipedia.orgfiveable.me It can be converted to glyceraldehyde-3-phosphate and proceed through the remaining steps of glycolysis to generate pyruvate (B1213749) and ATP. wikipedia.orglibretexts.org

Gluconeogenesis: Alternatively, DHAP can be used in the gluconeogenesis pathway to synthesize glucose, which is particularly important during periods of fasting to maintain blood glucose levels. wikipedia.orgfiveable.memsdmanuals.com

Table 3: Summary of Downstream Metabolites

| Initial Metabolite | Primary Metabolic Pathway | Key Intermediates/Products | Ultimate Fate |

|---|---|---|---|

| Lauric Acid | β-Oxidation | Acetyl-CoA | Energy (ATP), Ketone Bodies, Fatty Acid Elongation |

Biological Roles and Molecular Mechanisms in Model Systems

Role as a Diacylglycerol (DAG) Derivative in Intracellular Signaling Cascades

1-Dodecanoyl-sn-glycerol, also known as 1-lauroyl-sn-glycerol, serves as a structural analog of diacylglycerol (DAG), a critical second messenger in eukaryotic cells. nih.gov While it possesses only a single acyl chain, its structural similarity allows it to be used in research to probe the mechanisms of signaling pathways that are typically regulated by diacylglycerols.

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA). uniprot.orgmdpi.commdpi.com This enzymatic conversion is a crucial regulatory step in cell signaling, as it attenuates DAG-mediated signals while simultaneously generating PA, another important lipid second messenger. uniprot.orgnih.gov The balance between DAG and PA levels, controlled by DGKs, acts as a molecular switch for numerous biological processes. uniprot.org

In research settings, various diacylglycerol species have been identified as substrates for DGKs. ecmdb.caecmdb.ca For instance, 1,2-dilauroyl-sn-glycerol (B159022) and other diacylglycerols are known substrates for diacylglycerol kinase. ecmdb.caechelon-inc.com Given its structure as a monoacylglycerol, this compound can also serve as a substrate for certain kinases, leading to the generation of its phosphorylated form, this compound-3-phosphate, a type of lysophosphatidic acid. The specificity of this interaction is dependent on the particular DGK isozyme, as different isozymes exhibit distinct substrate preferences for the acyl chains of the glycerol (B35011) backbone. mdpi.commdpi.comnih.gov This allows researchers to study the generation and downstream effects of specific lysophosphatidic acid species.

A primary function of diacylglycerol in signaling is the activation of Protein Kinase C (PKC), a family of enzymes central to regulating cellular growth, differentiation, and apoptosis. echelon-inc.comsigmaaldrich.com The activation of PKC by DAG is highly specific, requiring a precise molecular structure. sigmaaldrich.com Research using synthetic, cell-permeable DAG analogs like 1,2-dioctanoyl-sn-glycerol (B43705) has been instrumental in elucidating this process. sigmaaldrich.comnih.govsigmaaldrich.com

Studies on the structure-activity relationship have revealed that the two acyl chains and the 3-hydroxyl group of the glycerol backbone are critical for maximal PKC activation. sigmaaldrich.com Saturated diacylglycerols, such as 1,2-dilauroyl-sn-glycerol, have been shown to be only moderate activators of PKC compared to their unsaturated counterparts. Given the stringent structural requirements of the PKC activation domain, this compound, which lacks the second acyl chain, is not considered a potent PKC activator. However, it is valuable in research for investigating the structural determinants of PKC activation. By comparing its effects to those of various diacylglycerols, scientists can dissect the specific contributions of the individual acyl chains to the binding and activation of PKC isoforms. nih.gov

Interaction with Diacylglycerol Kinases (DGK) and Phosphatidic Acid Generation

Involvement in Cellular Membrane Dynamics and Organization Research

The biophysical properties of cellular membranes are heavily influenced by their lipid composition. This compound, as an amphiphilic molecule, can be incorporated into lipid bilayers to study its effects on membrane dynamics and organization. Its single dodecanoyl (lauroyl) chain and polar glycerol headgroup give it a conical shape that can influence the physical state of the membrane. cymitquimica.comnih.gov

In research, lipids with similar single-chain structures, like lysophospholipids, are known to alter membrane properties, including fluidity and curvature, and to participate in the formation of specialized membrane microdomains such as lipid rafts. cymitquimica.com The insertion of this compound into a membrane can perturb the packing of neighboring phospholipids (B1166683), potentially increasing membrane fluidity or inducing lateral phase separation. nih.gov Due to its molecular geometry, it can also influence membrane curvature, a critical factor in processes like vesicle formation and fusion. Researchers utilize such molecules to modulate membrane properties in a controlled manner, thereby gaining insight into the relationship between lipid composition and membrane function. nih.gov

Precursor Function for Bioactive Lysophospholipids in Research Models

Lysophospholipids are a class of signaling molecules with diverse biological functions, including roles in development, immunity, and metabolism. nih.govnih.gov Lysophosphatidic acid (LPA) is a prominent member of this class, exerting its effects through specific G protein-coupled receptors. nih.gov

As discussed, this compound can be phosphorylated by diacylglycerol kinases to produce this compound-3-phosphate (lauroyl-LPA). uniprot.orgmdpi.com This makes it a useful tool in research for studying the biosynthesis and signaling of a specific LPA molecular species. By introducing this compound to cell or tissue models, scientists can investigate the enzymatic pathways that generate lauroyl-LPA and explore its subsequent effects on cellular behavior, such as cell proliferation and migration. researchgate.net This approach provides a means to understand the distinct roles that different LPA species, characterized by their unique acyl chains, play in health and disease.

Contributions to Glycerophospholipid and Triglyceride Homeostasis Studies

The synthesis of glycerophospholipids and triglycerides is a fundamental aspect of cellular metabolism, originating from a glycerol-3-phosphate backbone. nih.govmdpi.com This backbone undergoes sequential acylation reactions to form lysophosphatidic acid (a 1-acylglycerol-3-phosphate) and then phosphatidic acid (a 1,2-diacyl-sn-glycerol-3-phosphate). mdpi.commdpi.com Phosphatidic acid is a key branch-point intermediate, leading to the synthesis of various structural glycerophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) or energy-storage molecules like triglycerides. nih.govnih.gov

Data Tables

Table 1: Investigated Roles of this compound in Cellular Research

| Research Area | Role of this compound | Key Interacting Molecules | Outcome of Interaction |

|---|---|---|---|

| Intracellular Signaling | Substrate for phosphorylation | Diacylglycerol Kinases (DGK) | Generation of Lysophosphatidic Acid (LPA) |

| PKC Activation Studies | Tool to probe structural requirements | Protein Kinase C (PKC) | Low to negligible activation; elucidates binding site specificity |

| Membrane Dynamics | Perturbing agent | Phospholipid Bilayers | Alteration of membrane fluidity, packing, and curvature |

| Lipid Homeostasis | Metabolic precursor/intermediate | Acyltransferases, Kinases | Incorporation into glycerophospholipid and triglyceride synthesis pathways |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 1,2-diacyl-sn-glycerol | DAG |

| 1,2-dioctanoyl-sn-glycerol | |

| 1,2-Dilauroyl-sn-glycerol | |

| This compound | |

| This compound-3-phosphate | Lauroyl-LPA |

| 1-lauroyl-sn-glycerol | |

| 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine | |

| 1-stearoyl-2-arachidonylglycerol | |

| Diacylglycerol | DAG |

| Diacylglycerol kinases | DGK |

| Glycerol-3-phosphate | |

| Lysophosphatidic acid | LPA |

| Phosphatidic acid | PA |

| Phosphatidylcholine | PC |

| Phosphatidylethanolamine | PE |

| Protein Kinase C | PKC |

Advanced Analytical Methodologies for 1 Dodecanoyl Sn Glycerol Research

Mass Spectrometry-Based Lipidomics Profiling

Lipidomics, the large-scale study of lipids, heavily utilizes mass spectrometry (MS) for the comprehensive analysis of lipids like 1-dodecanoyl-sn-glycerol. sigmaaldrich.com However, challenges such as isobaric interference, where different lipids have the same nominal mass, and variations in ionization efficiency necessitate advanced analytical strategies. sigmaaldrich.com

Ultra-High Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) is a powerful technique for the detection and quantification of this compound. frontiersin.org This method offers high resolution and sensitivity, separating the lipid from complex mixtures before it enters the mass spectrometer. unitn.it The use of a C18 column in the UPLC system is common for separating lipids based on their hydrophobicity. frontiersin.orgunitn.it

The quantification of this compound is often achieved using a stable isotope dilution method, where a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard. frontiersin.org The mass spectrometer then detects and quantifies both the native and the labeled compound, allowing for accurate determination of the concentration of this compound in the sample. frontiersin.org Multiple Reaction Monitoring (MRM) is a common scan mode used for quantification, providing high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. frontiersin.orgavantiresearch.com

| Parameter | Value/Description | Reference |

| Chromatography | Ultra-High Performance Liquid Chromatography (UPLC) | frontiersin.org |

| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | frontiersin.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | frontiersin.org |

| Quantification | Stable Isotope Dilution with Multiple Reaction Monitoring (MRM) | frontiersin.orgavantiresearch.com |

High-resolution mass spectrometry (HRMS) is crucial for the structural elucidation of this compound, providing highly accurate mass measurements that help determine the elemental composition of the molecule. mdpi.comnih.gov Instruments like the Orbitrap can achieve mass resolutions high enough to distinguish between closely related lipid species. nih.govuni-graz.at

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. nih.govportlandpress.com This fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of this compound and to distinguish it from its isomers. nih.govchemrxiv.org For glycerolipids like this compound, MS/MS can help identify the fatty acid composition. nih.gov However, determining the exact position of the fatty acyl chain (sn-position) can be challenging as the fatty acids at the sn-1 and sn-3 positions can behave similarly during fragmentation. nih.govchemrxiv.org

| Technique | Application in this compound Analysis | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements for determining elemental composition. | mdpi.comnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Generates specific fragmentation patterns for structural confirmation and identification of fatty acid components. | nih.govportlandpress.comchemrxiv.org |

In liquid chromatography, the retention time—the time it takes for a compound to pass through the column—is a valuable piece of information for identification. uni-graz.at When combined with mass spectrometry data, retention time serves as an additional criterion for confirming the identity of this compound. nih.govuni-graz.at Reversed-phase chromatography, a common method, separates lipids based on their acyl chain length and degree of unsaturation. nih.gov This allows for the separation of isomers, which can then be individually analyzed by the mass spectrometer. nih.gov The integration of retention time data with mass spectral data significantly enhances the confidence in lipid identification. nih.govaalto.fi

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Elucidation

Application of Internal Standards and Isotopic Labeling in Quantitative Lipidomics

Accurate quantification in lipidomics is highly dependent on the use of appropriate internal standards. portlandpress.comnih.gov For quantitative analysis of monoacylglycerols like this compound, internal standards are crucial to correct for variations in sample preparation and instrument response. nih.gov The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties to the unlabeled compound. mdpi.comdoi.org

Isotopic labeling involves introducing atoms with a higher mass (e.g., deuterium (B1214612) or carbon-13) into the standard molecule. mdpi.comdoi.org This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. doi.org The use of deuterated internal standards is a common practice in lipidomics. avantiresearch.com For instance, deuterated versions of similar lipids are used as internal standards in quantitative mass spectrometry. sigmaaldrich.com This approach minimizes quantitative bias and allows for accurate measurement of the absolute or relative abundance of this compound. sigmaaldrich.comavantiresearch.com The use of stable isotope labeling is a fundamental technique for tracking the biosynthesis, remodeling, and degradation of lipids. mdpi.com

Development of Targeted Metabolomics Approaches for this compound

Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites, including this compound. utmb.edumdpi.com This approach offers high sensitivity, specificity, and quantitative accuracy, making it well-suited for hypothesis-driven research. sigmaaldrich.comavantiresearch.com The development of a targeted method for this compound involves optimizing the liquid chromatography separation and the mass spectrometry detection parameters specifically for this molecule. mdpi.com

Targeted approaches often utilize techniques like Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers, which are highly sensitive and can measure hundreds of molecular species in a single run. avantiresearch.com By focusing on a specific list of compounds, the time required for data analysis is significantly reduced compared to untargeted approaches. sigmaaldrich.com This makes targeted metabolomics an efficient strategy for large-scale studies, such as biomarker discovery or the investigation of specific metabolic pathways involving this compound. rsc.org

Experimental Research Models and Approaches

In Vitro Enzymatic Activity Assays for 1-Dodecanoyl-sn-glycerol Metabolizing Enzymes

Understanding the metabolism of this compound requires the characterization of enzymes responsible for its synthesis and degradation. In vitro assays are fundamental for determining enzyme kinetics, substrate specificity, and the effects of inhibitors. Key enzymes in the glycerol-3-phosphate pathway, which leads to the formation of monoacylglycerols and other lipids, are frequently studied using these methods.

Researchers utilize assays to measure the activity of enzymes like Glycerol-3-Phosphate Acyltransferase (GPAT) and 1-Acylglycerol-3-Phosphate-O-Acyltransferase (AGPAT), which are crucial for the de novo synthesis of glycerolipids. pnas.orgnih.gov These assays often involve incubating a purified or recombinant enzyme with specific substrates, one of which is typically radiolabeled or fluorescently tagged for detection. For instance, GPAT activity can be measured by monitoring the conversion of sn-glycerol 3-phosphate (G3P) and an acyl-CoA, such as dodecanoyl-CoA (the activated form of lauric acid), into this compound-3-phosphate (lysophosphatidic acid - LPA). pnas.orggenecards.org

The product is then separated from the substrates, commonly by thin-layer chromatography (TLC), and quantified. pnas.org Similarly, AGPAT activity is determined by measuring the acylation of an LPA species to form phosphatidic acid (PA). nih.gov The specificity of these enzymes can be tested by providing a variety of fatty acyl-CoA donors or lysophosphatidic acid acceptors. pnas.orgnih.gov For example, studies have assessed the preference of AGPAT isoforms for different LPAs, such as those containing myristoyl, palmitoyl, or linoleoyl fatty acids, by using a radiolabeled acyl-CoA donor. nih.gov

Below is a table summarizing common in vitro assays for enzymes involved in pathways related to this compound.

| Enzyme Studied | Assay Principle | Common Substrates | Detection Method | Research Focus |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | Measures the formation of lysophosphatidic acid (LPA) from glycerol-3-phosphate (G3P) and an acyl-CoA. pnas.org | Radiolabeled G3P (e.g., [¹⁴C]G3P or [³H]G3P) and Lauroyl-CoA. pnas.org | Thin-Layer Chromatography (TLC) followed by autoradiography or scintillation counting. pnas.org | Characterizing the initial step of de novo triacylglycerol synthesis. pnas.org |

| 1-Acylglycerol-3-Phosphate-O-Acyltransferase (AGPAT) | Measures the conversion of LPA to phosphatidic acid (PA) by adding a second acyl chain. nih.gov | Radiolabeled acyl-CoA (e.g., [¹⁴C]-oleoyl-CoA) and various unlabeled LPA species (e.g., 1-oleoyl-LPA). nih.gov | TLC to separate [¹⁴C]-PA from substrates. nih.gov | Determining substrate specificity for both LPA acceptors and acyl-CoA donors. nih.gov |

| Monoacylglycerol Acyltransferase (MGAT) | Quantifies the conversion of a monoacylglycerol to a diacylglycerol (DAG). researchgate.net | 1-decanoyl-rac-glycerol and radiolabeled decanoyl-CoA. researchgate.net | LC/MS/MS to detect the formation of specific DAG products like 1,3-didecanoyl glycerol (B35011). researchgate.net | Investigating enzymes involved in the monoacylglycerol pathway of lipid absorption. researchgate.net |

Cellular Studies Using Recombinant Expression Systems and Lipid Manipulations

To understand the function of this compound and its metabolizing enzymes in a biological context, researchers employ cellular models. These studies often involve the use of recombinant expression systems, where the gene for a specific enzyme is introduced and overexpressed in a host cell line, such as Human Embryonic Kidney 293 (HEK-293) cells or Chinese Hamster Ovary (CHO) cells. nih.gov

For example, a cDNA for the enzyme AGPAT10/GPAT3 was expressed in HEK-293 cells using an adenovirus vector to demonstrate its robust AGPAT activity, which involves the acylation of lysophosphatidic acid. nih.gov Such systems allow for the investigation of the enzyme's subcellular localization, which was found to be the endoplasmic reticulum for AGPAT10/GPAT3, and its role in cellular lipid synthesis. nih.gov Overexpression studies can reveal the impact of a single enzyme on the cellular lipid profile.

In addition to overexpressing enzymes, researchers manipulate cellular lipids directly. This can be achieved by supplying cells with specific lipids or their fluorescently labeled analogs. Nitrobenzoxadiazole (NBD)-labeled lipids, for instance, are valuable tools for tracking lipid dynamics in real-time using fluorescence microscopy. scbt.com A fluorescent analog like 1-NBD-decanoyl-2-decanoyl-sn-glycerol allows for the visualization of its incorporation into cellular membranes and its interactions with proteins, providing insights into membrane-associated processes and cellular signaling. scbt.com Similarly, studies on diacylglycerol kinase-ε (DGKε) have utilized NBD-labeled diacylglycerol substrates, such as 1-NBD-stearoyl-2-arachidonoyl-sn-glycerol, in activity assays performed on lysates from transfected cells. biorxiv.org

These cellular approaches bridge the gap between in vitro biochemistry and in vivo physiology, providing a more integrated view of how enzymes and lipids like this compound function within a living cell.

| Approach | Model System | Technique | Research Findings |

| Recombinant Enzyme Expression | HEK-293 cells, Chinese Hamster Ovary (CHO) cells, Sf-9 insect cells. pnas.orgnih.gov | Transfection with plasmids or infection with viral vectors (e.g., adenovirus) carrying the gene for a target enzyme. nih.gov | Characterization of enzyme activity (e.g., AGPAT, GPAT), determination of subcellular localization, and assessment of impact on triglyceride synthesis. pnas.orgnih.gov |

| Lipid Manipulation & Tracing | Various cultured cell lines. | Introduction of fluorescently labeled lipid analogs (e.g., NBD-labeled glycerolipids). scbt.combiorxiv.org | Real-time tracking of lipid localization, dynamics, and interactions with cellular proteins; used in activity assays for lipid-metabolizing enzymes. scbt.combiorxiv.org |

Investigation in Non-Human In Vivo Organismal Models for Lipidome Analysis

To investigate the physiological relevance of this compound and related lipids within a whole organism, researchers turn to non-human in vivo models. These studies often employ lipidomics, a large-scale analysis of all lipids within a biological system, to gain a comprehensive snapshot of the lipid profile in various tissues under different conditions.

Rodent models, such as rats and mice, are commonly used. For example, a lipidomics study on LDL receptor (LDLR) knockout rats, a model for hypercholesterolemia, analyzed hepatic lipid signatures. biologists.com Using liquid chromatography-mass spectrometry (LC-MS), researchers identified significant changes in numerous lipid species, including various diacylglycerol (DAG) species, in the livers of the knockout rats compared to wild-type controls. biologists.com Another prominent model is the genetically obese (ob/ob) mouse, which is used to study obesity-related conditions like hepatic steatosis. Lipidomic analysis of the liver in these mice has helped to characterize the profound changes in the lipidome, including triacylglycerols and their precursors. aalto.fi

Simpler organisms are also valuable. The nematode Caenorhabditis elegans is used in lipidomic research due to its complex lipidome, which includes a high amount of odd-carbon fatty acyls, making it a powerful model for studying fundamental aspects of lipid metabolism. nih.gov

These organismal studies rely on advanced analytical techniques, primarily mass spectrometry coupled with a separation method like liquid chromatography (LC-MS). biologists.comnih.gov This approach allows for the detection and quantification of hundreds of individual lipid species, providing a detailed picture of how metabolic pathways involving glycerolipids are altered in response to genetic modification or disease states.

| Organismal Model | Research Context | Analytical Technique | Key Findings Related to Glycerolipids |

| LDLR Knockout Rat | Hypercholesterolemia. biologists.com | Liquid Chromatography-Mass Spectrometry (LC-MS). biologists.com | Revealed significant increases in 39 different lipid species, including specific diacylglycerols (DAGs), in the liver. biologists.com |

| Genetically Obese (ob/ob) Mouse | Obesity and Hepatic Steatosis. aalto.fi | UPLC/MS-based lipidomics. aalto.fi | Identified parallel associations between elevated triacylglycerol (TAG) levels and ceramides, providing insights into dysregulated lipid pathways. aalto.fi |

| Caenorhabditis elegans | General Lipid Metabolism. nih.gov | High-resolution mass spectrometry. nih.gov | Serves as a model for developing advanced lipidomic profiling methods due to its highly complex lipidome. nih.gov |

Future Directions and Emerging Research Avenues

Comprehensive Elucidation of the 1-Dodecanoyl-sn-glycerol Interactome and Signaling Networks

Current research indicates that this compound (also known as monolaurin) exerts significant biological effects by modulating cellular signaling pathways. myfoodresearch.com It is known to interfere with signal transduction to inhibit the production of various staphylococcal exoproteins and can inhibit signal transduction pathways to block the expression of virulence factors in bacteria like Staphylococcus aureus. psu.edu In mammalian cells, monolaurin (B1671894) has been shown to specifically affect T-cell populations, potentially through the phospholipid inositol (B14025) signal transduction pathway. myfoodresearch.com These findings strongly suggest that this compound does not act in isolation but rather interacts with a network of cellular components to trigger downstream effects.

However, the specific molecular partners of this compound—its "interactome"—remain largely uncharacterized. A primary future objective is the systematic identification of proteins (e.g., receptors, enzymes, ion channels) that directly bind to this lipid. Unlike well-studied signaling lipids such as diacylglycerol (DAG), which has established receptors like protein kinase C (PKC), the direct targets for this compound are yet to be definitively identified. nih.gov Research on related monoacylglycerols, such as 2-arachidonoylglycerol, has successfully identified specific targets like cannabinoid receptors, demonstrating that such interactions are key to their function. gerli.com

Future research should employ advanced proteomics and chemical biology approaches, such as affinity purification-mass spectrometry (AP-MS) and photo-crosslinking probes, to capture and identify interacting proteins in various biological contexts. Elucidating this interactome will be the crucial first step in mapping the complete signaling networks governed by this compound, moving from observed phenomena to a mechanistic understanding of its regulatory roles in both microbial pathogenesis and host immunity. psu.edunih.gov

Integration with Multi-Omics Data for Systems-Level Understanding of Lipid Biology

The complexity of lipid metabolism and signaling necessitates a systems-level approach for a comprehensive understanding. nih.govresearchgate.net Future research on this compound must increasingly integrate lipidomics data with other omics datasets, including genomics, transcriptomics, and proteomics. mdpi.comosthus.com This multi-omics strategy allows for the construction of comprehensive models that can reveal how changes in this compound levels and metabolism are connected to broader cellular and physiological states. quantori.com

A key challenge and opportunity lie in moving beyond simple correlation to causal, predictive models of biological systems. mdpi.comquantori.com By combining different layers of biological information, researchers can identify novel connections between genetic variations, protein expression, and the metabolic pathways involving this compound.

Table 1: Example of Multi-Omics Integration in Lipid-Related Research

| Study Focus | Organism/System | Omics Data Integrated | Key Finding Related to Glycerolipids | Reference |

|---|---|---|---|---|

| Biofilm Metabolism | Bordetella pertussis | Proteomics, Metabolic Modeling | The model predicted higher levels of this compound 3-phosphate in the periplasm of biofilm cells compared to planktonic cells. | frontiersin.org |

Advancements in Quantitative and Spatially Resolved Lipidomics for this compound Analysis

A significant barrier to understanding the precise roles of this compound is its typically low abundance in tissues and cells. mdpi.com This makes its accurate quantification and localization challenging. However, recent and ongoing advancements in mass spectrometry (MS)-based lipidomics are breaking down these barriers, enabling research to move towards highly sensitive and spatially resolved analysis.

The development of novel analytical workflows is critical. For instance, data-independent acquisition methods like MS/MSALL have been shown to be highly sensitive for the quantitative analysis of low-level monoacylglycerol species directly from biological extracts. mdpi.com Furthermore, the increasing resolution and sensitivity of mass spectrometers, such as Orbitrap and quadrupole time-of-flight (QTOF) analyzers, allow for more accurate identification and quantification of lipids from complex mixtures. nih.govacs.org

Perhaps the most transformative frontier is the ability to map the spatial distribution of lipids within cells and tissues. Technologies that provide spatial resolution are essential for linking the presence of this compound to specific organelles or cell types, which is fundamental to understanding its function.

Table 2: Emerging Technologies for Advanced Analysis of this compound

| Technology | Principle | Application for this compound Research | Reference |

|---|---|---|---|

| High-Resolution Ion Mobility Spectrometry (HR-IMS) | Separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to LC-MS. | Can resolve lipid isomers, including sn-positional isomers, which is critical for distinguishing this compound from its 2-monoacylglycerol counterpart. | nih.gov |

| Mass Spectrometry Imaging (MSI) | Techniques like MALDI-MSI analyze thin tissue sections to generate maps of the spatial distribution of molecules without labeling. | Enables visualization of the precise location of this compound within heterogeneous tissues, correlating its presence with specific histological features. | nih.govbiorxiv.org |

| Laser Microdissection (LMD) Coupled with MS | Physically isolates specific cells or regions of interest from a tissue section, which are then analyzed by quantitative mass spectrometry. | Allows for precise quantification of this compound in specific cell populations, providing highly localized concentration data. | mdpi.com |

The application of these cutting-edge techniques will allow researchers to ask and answer questions about where this compound is located, how its concentration changes in response to stimuli, and how its distribution is altered in disease states, providing an unprecedented level of detail. nih.govmdpi.com

Exploration of Novel Biological Functions in Understudied Organisms

While much of the research on this compound has focused on its antimicrobial activity against human pathogens and its role in mammalian systems, its function across the broader tree of life remains largely unexplored. myfoodresearch.compsu.edumedchemexpress.com A significant future direction is to investigate the biological roles of this compound in understudied organisms, including marine life, plants, fungi, and protozoan parasites.

Preliminary evidence suggests that glycerolipids play diverse and crucial roles in these organisms. For example, this compound has been identified as a natural constituent of certain plants, such as Teucrium polium, though its specific physiological function in these species is unknown. mdpi.comresearchgate.net Glycoglycerolipids, which share the glycerol (B35011) backbone, are widespread in marine algae and cyanobacteria and possess a variety of bioactivities. researchgate.net In protozoan parasites, lipids structurally related to this compound, such as those forming glycosylphosphatidylinositol (GPI) anchors, are essential for viability and virulence. researchgate.net

Investigating the synthesis, metabolism, and function of this compound in these diverse biological contexts could uncover novel enzymatic pathways and previously unknown biological activities. This exploration has the potential to not only broaden our fundamental understanding of lipid biology but also to identify new natural products and therapeutic targets.

Q & A

Q. What are the standard methodologies for synthesizing enantiomerically pure 1-Dodecanoyl-sn-glycerol in laboratory settings?

Enantioselective synthesis of 1-Dodecanoyl-sn-glycerol typically employs asymmetric dihydroxylation of allyl ethers using chiral catalysts. For example, Byun et al. (1994) demonstrated the use of AD-Mix reagents supplemented with potassium persulfate to achieve high stereochemical purity in glycerol derivatives . Key steps include:

- Protection of the glycerol backbone with methoxyphenyl ethers.

- Enzymatic or chemical acylation at the sn-1 position using dodecanoyl chloride.

- Purification via column chromatography to isolate the sn-1 isomer.

Contaminants like 2-acyl isomers are minimized using chiral-phase HPLC.

Q. How can this compound be efficiently extracted and purified from lipid mixtures?

The Bligh-Dyer method is widely used for lipid extraction from biological matrices :

- Homogenize tissue in a chloroform:methanol:water (1:2:0.8) mixture.

- Phase-separate with additional chloroform and water.

- Collect the chloroform layer (lipid-rich) and evaporate under nitrogen.

- Purify 1-Dodecanoyl-sn-glycerol using silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate).

- Confirm purity via TLC (Rf ~0.3 in 70:30 hexane:ethyl acetate) or LC-MS.

Q. What safety protocols are critical when handling this compound in experimental workflows?

While 1-Dodecanoyl-sn-glycerol is not classified as hazardous, standard lipid-handling practices apply :

- Use nitrile gloves and safety goggles to avoid skin/eye contact.

- Work in a fume hood when using volatile solvents (e.g., chloroform).

- Store at -20°C under nitrogen to prevent oxidation.

- Dispose of waste via approved organic solvent protocols.

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its interactions with lipid-binding proteins?

The sn-1 configuration determines spatial compatibility with enzymes like diacylglycerol kinases (DGKs) and phospholipases. For example:

- AtDGK2 preferentially phosphorylates unsaturated sn-1 acyl chains (e.g., oleoyl) over saturated ones, suggesting steric constraints in the active site .

- Molecular dynamics simulations reveal that the sn-1 dodecanoyl group aligns with hydrophobic pockets in protein kinase C (PKC) isoforms, modulating membrane binding kinetics.

Contradictions in binding affinity data may arise from variations in acyl chain length and assay conditions (e.g., calcium concentration) .

Q. What advanced techniques resolve the structural dynamics of this compound in membrane bilayers?

- X-ray crystallography : Used to determine packing modes in mixed-chain glycerolipids. For instance, Goto et al. (1992) resolved the trilayer structure of a triacylglycerol analog, revealing interdigitated acyl chains and glycerol backbone torsion angles .

- Solid-state NMR : Probes lipid mobility and phase behavior in model membranes (e.g., chemical shift anisotropy of carbonyl groups).

- MD simulations : Predict hydration effects on headgroup orientation and bilayer penetration depth.

Q. How can researchers resolve contradictory data on the signaling roles of this compound across cell types?

Discrepancies often stem from:

- Cell-specific expression of receptors : For example, TRPC1/3 heteromers in HSY cells respond to 2-acetyl-sn-glycerol analogs, but not all cell types express this channel组合 .

- Acyl chain specificity : Unsaturated analogs (e.g., 1-oleoyl-2-linoleoyl-sn-glycerol) may activate distinct pathways compared to saturated derivatives .

- Experimental design : Use isotopic labeling (e.g., ¹³C-dodecanoate) to trace metabolic fate and quantify signaling intermediates via LC-MS/MS.

Q. Notes

- Methodological rigor is critical for reproducibility, particularly in resolving stereochemical and functional ambiguities.

- Contradictions in lipid signaling data necessitate system-specific validation (e.g., knockout models, isotopic tracing).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.